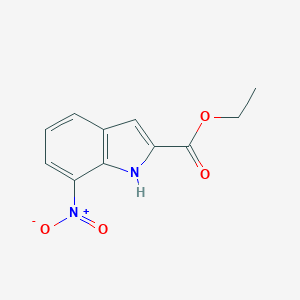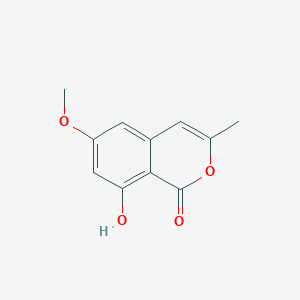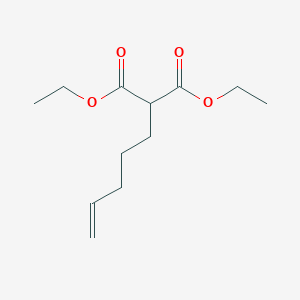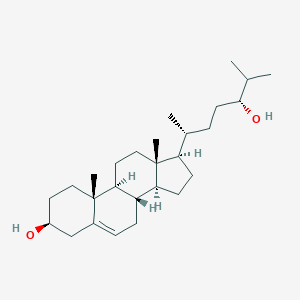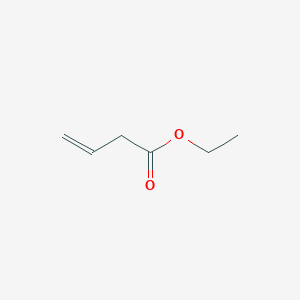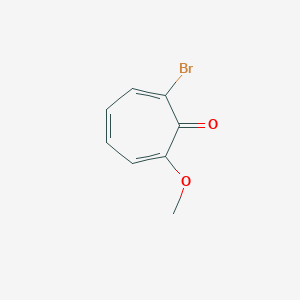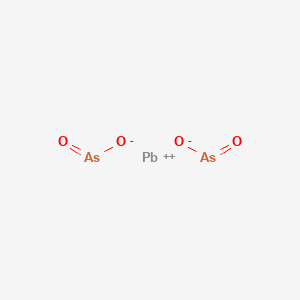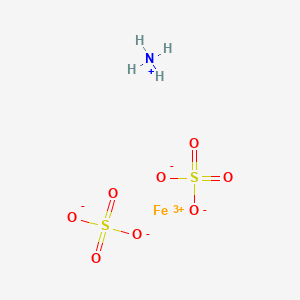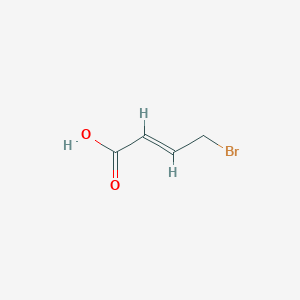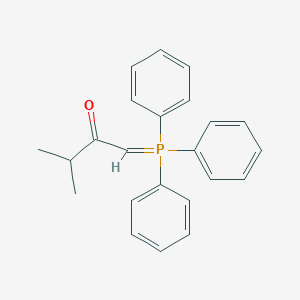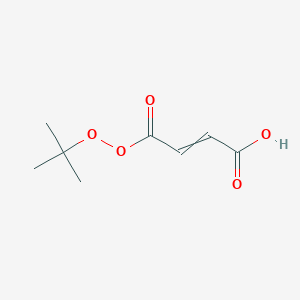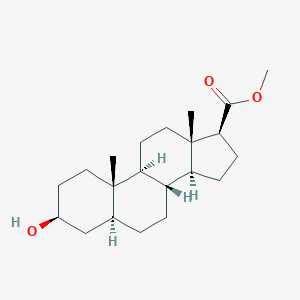
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester, also known as 5-Androstene-3beta,17beta-diol methyl carbonate, is a steroid compound that has gained attention in scientific research due to its potential applications in the fields of medicine, biochemistry, and physiology.
Mechanism Of Action
The mechanism of action of 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester is not well understood. However, it has been suggested that it may act through the modulation of the androgen receptor and the inhibition of the enzyme 5-alpha reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.
Biochemical And Physiological Effects
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester in lab experiments is its high purity. This allows for accurate and reproducible results. However, one limitation is its high cost, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research on 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester. One direction is the further exploration of its potential use in the treatment of prostate cancer and Alzheimer's disease. Another direction is the investigation of its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Conclusion
In conclusion, 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester is a steroid compound that has shown promise in scientific research for its potential applications in medicine, biochemistry, and physiology. Its high purity and range of biochemical and physiological effects make it a valuable tool for lab experiments. Further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesis Methods
The synthesis of 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester involves the reaction of 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester-3beta,17beta-diol with dimethyl carbonate in the presence of a catalytic amount of potassium carbonate. This process yields 5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester with a purity of over 99%.
Scientific Research Applications
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester has been widely studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. Additionally, it has been studied for its potential use in the treatment of prostate cancer and Alzheimer's disease.
properties
CAS RN |
10002-85-4 |
|---|---|
Product Name |
5alpha-Androstane-17beta-carboxylic acid, 3beta-hydroxy-, methyl ester |
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
methyl (3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C21H34O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h13-18,22H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
InChI Key |
NTIDOCUQWIFRTK-VTBMCCKRSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)OC)C)O |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)OC)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)OC)C)O |
synonyms |
3α-Hydroxy-5α-androstane-17β-carboxylic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



